![molecular formula C8H14N4OS B14500192 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione CAS No. 64633-56-3](/img/structure/B14500192.png)
4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both morpholine and triazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the morpholine ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine derivatives with triazole precursors. One common method includes the reaction of 2-(morpholin-4-yl)ethylamine with 4,5-dihydro-3H-1,2,4-triazole-3-thione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. This makes it a valuable candidate for the development of anti-cancer and anti-inflammatory drugs .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione include:
4-(2-Morpholin-4-yl-ethyl)-phenylamine: This compound also contains a morpholine ring and is used in various chemical and pharmaceutical applications.
2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine: Another compound with a morpholine ring, known for its biological activity and potential therapeutic applications.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: A triazine derivative with similar structural features and applications.
Uniqueness
The uniqueness of this compound lies in its combination of morpholine and triazole moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The compound’s ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research and development .
Propiedades
Número CAS |
64633-56-3 |
|---|---|
Fórmula molecular |
C8H14N4OS |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylethyl)-3H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H14N4OS/c14-8-10-9-7-12(8)2-1-11-3-5-13-6-4-11/h1-7H2 |
Clave InChI |
PZEZHEVWZNTIDG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2CN=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


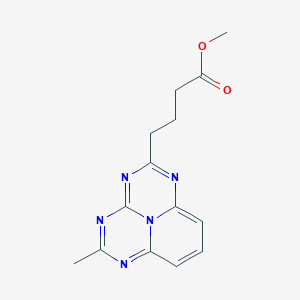

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
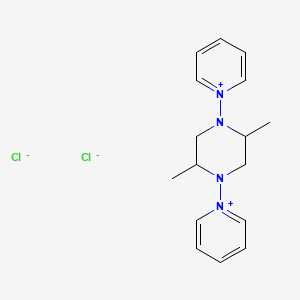

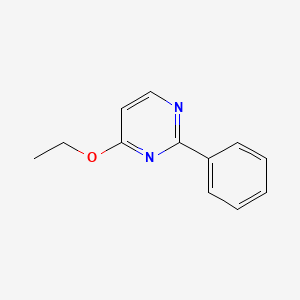
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
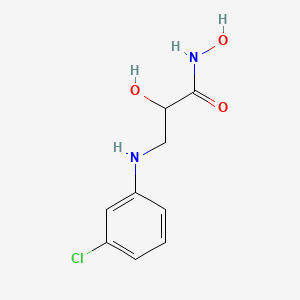
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
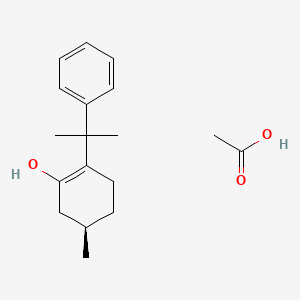
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
